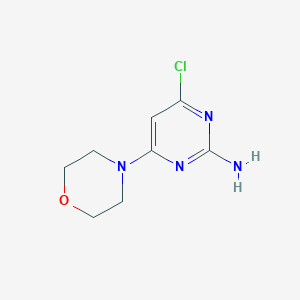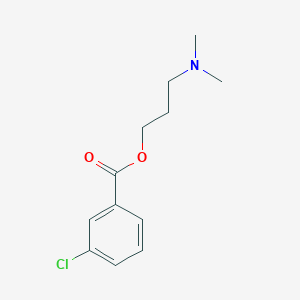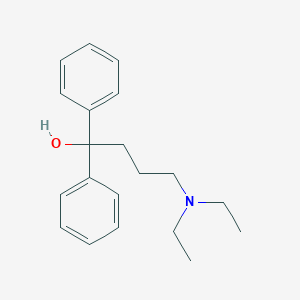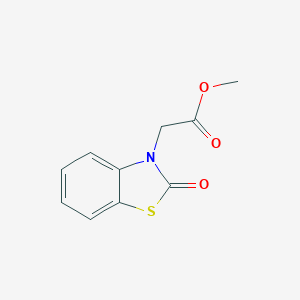
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester, also known as Methyl 2-(benzo[d]thiazol-2-yl)acetate, is a chemical compound with the molecular formula C11H9NO3S. It belongs to the class of benzothiazole derivatives and is widely used in scientific research for various applications.
Scientific Research Applications
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester has been extensively used in scientific research for various applications. It has been reported to possess antitumor, antiviral, and anti-inflammatory activities. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in Alzheimer's disease. Moreover, it has been used as a fluorescent probe for the detection of thiols and as a ligand for the synthesis of metal complexes.
Mechanism Of Action
The mechanism of action of (2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester is not fully understood. However, it has been suggested that its biological activities are related to its ability to interact with specific targets in cells. For example, its antitumor activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its antiviral activity may be due to its ability to inhibit viral replication. Its anti-inflammatory activity may be due to its ability to modulate the immune response.
Biochemical And Physiological Effects
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses, such as hepatitis B virus and human immunodeficiency virus. Moreover, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to have antioxidant and neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using (2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Moreover, it is relatively easy to synthesize and purify, and its purity can be improved by recrystallization. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal. Moreover, its mechanism of action is not fully understood, which may limit its applications in certain areas of research.
Future Directions
There are several future directions for the research on (2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester. One of the areas of interest is its potential as a therapeutic agent for various diseases, such as cancer, viral infections, and Alzheimer's disease. Moreover, its fluorescent properties make it a promising tool for imaging and sensing applications. Additionally, its metal-binding properties make it a potential candidate for the synthesis of metal-organic frameworks and other materials. Furthermore, its ability to modulate the immune response may have implications for the treatment of autoimmune diseases.
Synthesis Methods
The synthesis of (2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester involves the reaction between 2-aminobenzenethiol and methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by acidification and purification. The yield of the product is typically around 70-80%, and the purity can be improved by recrystallization.
properties
CAS RN |
61516-70-9 |
|---|---|
Product Name |
(2-Oxo-benzothiazol-3-yl)-acetic acid methyl ester |
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C10H9NO3S/c1-14-9(12)6-11-7-4-2-3-5-8(7)15-10(11)13/h2-5H,6H2,1H3 |
InChI Key |
IQZZVOQKLNCGTK-UHFFFAOYSA-N |
SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=O |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



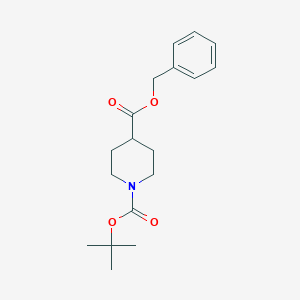
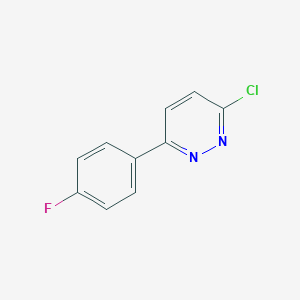
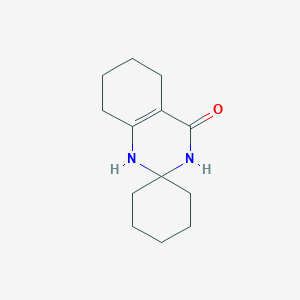
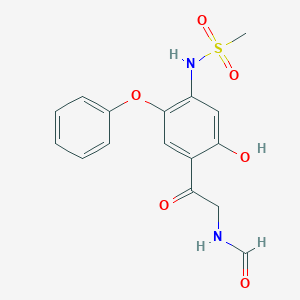
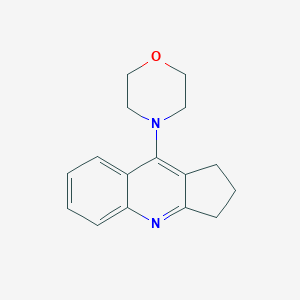
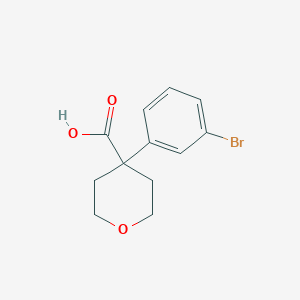
![2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole](/img/structure/B182022.png)
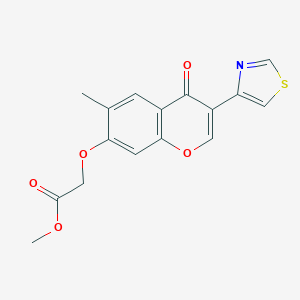
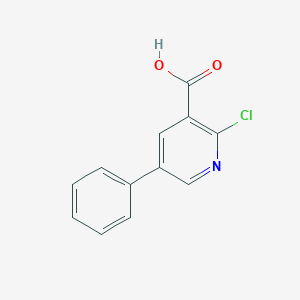
![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)
![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)
